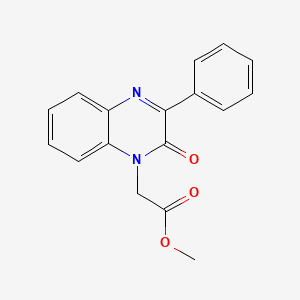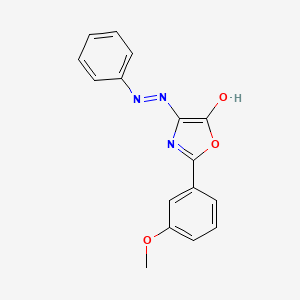![molecular formula C19H15ClF6N2O3 B11483500 ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate](/img/structure/B11483500.png)
ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and trifluoromethyl phenyl intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, trifluoroacetic acid, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate can be compared with other similar compounds, such as:
Ethyl N-[(2-bromophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate: Similar structure but with a bromine atom instead of chlorine.
Ethyl N-[(2-fluorophenyl)carbonyl]-3,3,3-trifluoro-2-{[3-(trifluoromethyl)phenyl]amino}alaninate: Similar structure but with a fluorine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different halogen atoms.
Properties
Molecular Formula |
C19H15ClF6N2O3 |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[3-(trifluoromethyl)anilino]propanoate |
InChI |
InChI=1S/C19H15ClF6N2O3/c1-2-31-16(30)17(19(24,25)26,28-15(29)13-8-3-4-9-14(13)20)27-12-7-5-6-11(10-12)18(21,22)23/h3-10,27H,2H2,1H3,(H,28,29) |
InChI Key |
UVYWGPCJWDDLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11483421.png)
![N-cycloheptyl-3-(4-fluorobenzyl)-7-hydroxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5-carboxamide](/img/structure/B11483427.png)
![N-[(6,7-Dimethoxyisoquinolin-1-YL)(3,4-dimethoxyphenyl)methyl]-2-(3,5-dimethyladamantan-1-YL)acetamide](/img/structure/B11483431.png)
![13-(4-methylphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B11483433.png)
![1H-Pyrazole-1-acetic acid, 3-[[2-(2-fluorophenyl)acetyl]amino]-, ethyl ester](/img/structure/B11483434.png)
amine](/img/structure/B11483442.png)

![5-Methyl-2-(4-pyridyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11483460.png)
![Benzyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11483462.png)
![1-(4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}phenyl)ethanone](/img/structure/B11483463.png)

![methyl 3,3,3-trifluoro-2-[(methoxycarbonyl)amino]-N-(phenylsulfonyl)alaninate](/img/structure/B11483490.png)


